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ETB receptor selective agonist binding affinity

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Compound of Interest

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An In-depth Technical Guide to Endothelin-B (ETB) Receptor Selective Agonist Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinities of selective agonists for the Endothelin-B (ETB) receptor, a critical target in various physiological and pathological processes. The ETB receptor, a G-protein coupled receptor (GPCR), plays a nuanced role in vascular tone, cell proliferation, and clearance of endothelin-1 (ET-1), making its selective modulation a key area of interest for therapeutic development in cardiovascular diseases, neuroprotection, and oncology.[1][2][3]

Core Concepts in ETB Receptor Pharmacology

Endothelin receptors are broadly classified into two main subtypes: ETA and ETB.[1] While ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction, ETB receptors are expressed on both endothelial cells, where they typically mediate vasodilation via nitric oxide and prostacyclin release, and on smooth muscle cells, where they can also induce vasoconstriction.[3] The ETB receptor binds all three endothelin isopeptides (ET-1, ET-2, and ET-3) with equal affinity, in contrast to the ETA receptor which shows a preference for ET-1 and ET-2.[3][4] Selective agonists are invaluable tools for elucidating the specific functions of the ETB receptor and for developing targeted therapeutics.

Quantitative Binding Affinity of ETB Receptor Selective Agonists







The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competition binding assays. A lower value indicates a higher binding affinity. For agonists, selectivity is determined by comparing the binding affinity for the target receptor (ETB) to that of other related receptors (ETA).

The following table summarizes the binding affinity data for several well-characterized ETB receptor selective agonists. The data is compiled from various radioligand binding studies.



Agonist	Receptor Subtype	Binding Affinity (Ki or Kd)	Binding Affinity (IC50)	Species/Tis sue	Reference
IRL-1620	ETB	16 pM	-	Human (cloned)	[5][6]
ETA	1900 nM (1.9 μM)	-	Human (cloned)	[5][6]	
ЕТВ	69.1 pM (Kd)	-	Rat Cerebellum	[7]	
ЕТВ	115 pM (Kd)	-	Human (cloned)	[7]	
BQ-3020	ETB	0.18 nM	0.2 nM	Human (cloned) / Porcine Cerebellum	[8][9]
ETA	970 nM	940 nM	Human (cloned) / Aortic Smooth Muscle	[8]	
ETB	31 pM (Kd)	-	Rat Cerebellum	[10]	
Sarafotoxin S6c	ЕТВ	~20 pM	-	Rat Hippocampus /Cerebellum	[11]
ETA	~4500 nM (4.5 μM)	-	Rat Atria/Aorta	[11]	
ЕТВ	0.34 nM (Kd)	-	Human Left Ventricle	[12]	-
ETA	2.0 μM (Kd)	-	Human Left Ventricle	[12]	



ЕТВ	0.06 nM (Kd)	-	Rat Left Ventricle	[12]	
ETA	3.5 μM (Kd)	-	Rat Left Ventricle	[12]	
-	-	854 nM	Rat Ventricular Membranes	[13]	
[Ala1,3,11,15] ET-1	ЕТВ	Selective Agonist	-	-	[3][14]
ETA	-	-	-	[3][14]	

Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of affinity. IC50 (half-maximal inhibitory concentration) is a measure of potency in inhibiting radioligand binding. These values can be influenced by experimental conditions, tissue source, and radioligand used.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity and selectivity of receptor ligands. The following is a generalized protocol for a competition binding assay to determine the affinity of an ETB selective agonist.

Objective: To determine the binding affinity (Ki) of a test agonist for the ETB receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

- Tissue/Cell Preparation: Membranes prepared from tissues or cells expressing ETB receptors (e.g., rat cerebellum, human left ventricle, or HEK293 cells stably expressing the human ETB receptor).[10][12][15]
- Radioligand: A high-affinity, subtype-selective radioligand. For ETB receptors, [125]BQ-3020
 or [125]IRL-1620 are commonly used.[7][10][16] Alternatively, a non-selective radioligand like

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[125] ET-1 can be used in conjunction with a selective ETA antagonist (like BQ-123) to isolate binding to ETB receptors.[17]

- Test Agonist: The unlabeled ETB selective agonist of interest (e.g., IRL-1620, BQ-3020).
- Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 1 μM ET-1) to saturate all receptors and determine the amount of non-specific binding.
- Assay Buffer: e.g., Tris-HCl buffer containing protease inhibitors and bovine serum albumin (BSA).
- Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/C) or a 96-well microtiter filtration plate.[18]
- Detection: A gamma counter to measure the radioactivity of the bound radioligand.

Procedure:

- Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.
- Assay Setup: In a series of tubes or a 96-well plate, combine:
 - A fixed amount of the membrane preparation.
 - A fixed concentration of the radioligand (typically at or below its Kd value).
 - Increasing concentrations of the unlabeled test agonist.
 - For total binding tubes, add only the membrane and radioligand.
 - For non-specific binding tubes, add membrane, radioligand, and a saturating concentration of an unlabeled ligand.
- Incubation: Incubate the mixture at a specific temperature (e.g., 4°C to prevent receptor internalization or room temperature) for a duration sufficient to reach equilibrium (e.g., 3 hours).[19]

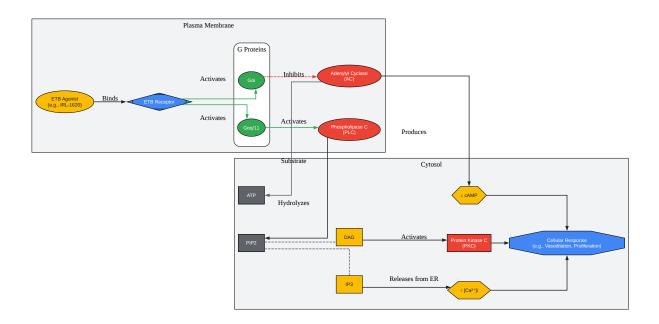


- Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through the glass fiber filters. The filters trap the membranes with the bound radioligand.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test agonist concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test agonist.
 - Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Signaling Pathways and Experimental Workflows ETB Receptor Signaling Pathway

Activation of the ETB receptor by an agonist initiates multiple intracellular signaling cascades through the coupling of various G proteins.





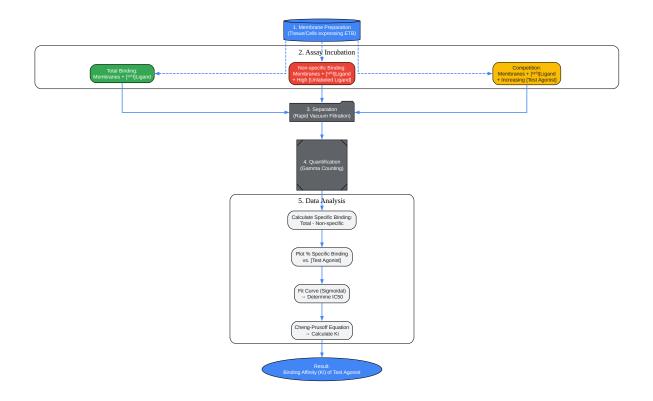
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Caption: ETB receptor signaling through Gq and Gi protein pathways.

Experimental Workflow for Competition Binding Assay

The following diagram illustrates the key steps involved in a radioligand competition binding assay to determine agonist affinity.





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Caption: Workflow for a radioligand competition binding assay.

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